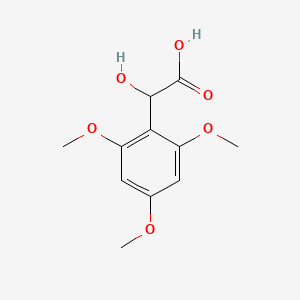2,4,6-Trimethoxymandelic Acid
CAS No.:
Cat. No.: VC18218391
Molecular Formula: C11H14O6
Molecular Weight: 242.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O6 |
|---|---|
| Molecular Weight | 242.22 g/mol |
| IUPAC Name | 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C11H14O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |
| Standard InChI Key | FJVBJSIAIUCVKM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(C(=O)O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2,4,6-trimethoxymandelic acid consists of a mandelic acid backbone (α-hydroxyacetic acid) substituted with methoxy groups at the 2-, 4-, and 6-positions of the aromatic ring. This substitution pattern creates a symmetrical arrangement, distinguishing it from its asymmetrical isomers (e.g., 3,4,5-trimethoxymandelic acid) . The molecular formula is inferred as C₁₁H₁₄O₆, with a theoretical molecular weight of 242.22 g/mol based on analogous compounds .
Table 1: Comparative Properties of Trimethoxymandelic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
|---|---|---|---|
| 2,4,6-Trimethoxymandelic acid | C₁₁H₁₄O₆ | 242.22 | Not reported |
| 3,4,5-Trimethoxymandelic acid | C₁₁H₁₄O₆ | 242.22 | 13212-99-2 |
| 2,4,5-Trimethoxymandelic acid | C₁₁H₁₄O₆ | 242.22 | Not reported |
The symmetrical substitution in 2,4,6-trimethoxymandelic acid likely influences its crystallinity and solubility. For example, 3,4,5-trimethoxymandelic acid exhibits limited water solubility due to its hydrophobic methoxy groups but dissolves readily in polar organic solvents like methanol and acetonitrile .
Spectral Characteristics
While no experimental spectra for 2,4,6-trimethoxymandelic acid are available, its trimethylsilyl (TMS) derivatives offer indirect insights. For instance, 2,4,5-trimethoxymandelic acid di-TMS exhibits a molecular ion peak at m/z 386.6 in mass spectrometry, corresponding to its molecular formula C₁₇H₃₀O₆Si₂ . Nuclear magnetic resonance (NMR) data for 3,4,5-trimethoxymandelic acid reveals distinct aromatic proton signals between δ 6.4–7.1 ppm and methoxy group resonances near δ 3.8 ppm .
Synthesis and Derivatization
Synthetic Routes
The synthesis of methoxy-substituted mandelic acids typically involves:
-
Friedel-Crafts Alkylation: Introducing methoxy groups via electrophilic aromatic substitution using methanol and Lewis acids.
-
Hydrolysis of Cyanohydrins: Condensation of benzaldehyde derivatives with hydrogen cyanide followed by acidic hydrolysis .
For 2,4,6-trimethoxymandelic acid, a plausible pathway begins with 2,4,6-trimethoxybenzaldehyde, which undergoes cyanohydrin formation and subsequent hydrolysis to yield the target compound.
Derivatization Techniques
Trimethoxymandelic acids are often derivatized to enhance volatility for gas chromatography (GC) analysis. Silylation with reagents like N-methyl-imidazole and n-butyl-bromide produces stable TMS ethers, as seen in 2,4,5-trimethoxymandelic acid di-TMS .
Analytical Methods and Applications
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers of mandelic acid derivatives. For example, 3,4,5-trimethoxymandelic acid achieves baseline separation using a Cu(II)-isoleucine complex column under reversed-phase conditions .
Table 2: Analytical Parameters for Mandelic Acid Derivatives
| Compound | Column Type | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| 3,4,5-Trimethoxymandelic acid | Chiral Cu(II)-Isoleucine | Acetonitrile/H₂O (70:30) | 12.4 |
| Mandelic acid | C18 | Methanol/H₂O (50:50) | 8.2 |
Research Gaps and Future Directions
Despite advances in studying positional isomers, experimental data on 2,4,6-trimethoxymandelic acid remain sparse. Priority areas for future research include:
-
Synthesis Optimization: Developing regioselective methods to achieve high-purity 2,4,6-trimethoxymandelic acid.
-
Biological Activity Screening: Evaluating its pharmacokinetic and pharmacodynamic profiles in vitro and in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume